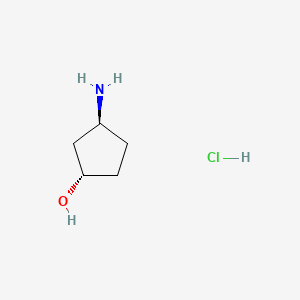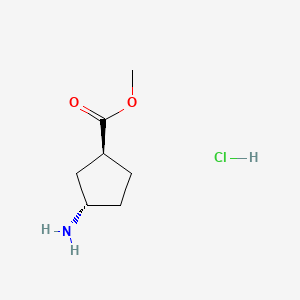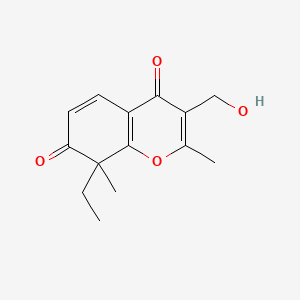
Spiciferone C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiciferone C is a natural product found in Curvularia spicifera with data available.
科学的研究の応用
Phytotoxic Properties
Spiciferone C, along with its derivatives, has been identified for its phytotoxic properties. Nakajima et al. (1993) discovered that spiciferones, including spiciferone C, are produced by the fungus Cochliobolus spicifer and contribute to leaf spot disease in wheat. The study highlighted the essential role of specific functional groups in spiciferone A for its phytotoxicity, and by extension, this suggests similar roles for spiciferone C (Nakajima, Fujimoto, Kimura, & Hamasaki, 1993).
Biosynthetic Pathway
The biosynthesis of spiciferone C, along with spiciferone A and spicifernin, was explored in a study by Nakajima et al. (1993). Through incorporation experiments, they proposed a common precursor for these compounds, highlighting a unique biosynthetic pathway involving a C-C bond cleavage by retroaldol condensation (Nakajima, Fujimoto, Matsumoto, & Hamasaki, 1993).
Stereochemical Analysis
The absolute stereochemistry of spiciferones, including spiciferone C, was determined in a study by Nakajima et al. (1994). This research provided insights into the stereochemical nature of these compounds, which is crucial for understanding their biological activity (Nakajima, Fukuyama, Fujimoto, Baba, & Hamasaki, 1994).
Comparison of Toxicity Among Derivatives
In another study by Nakajima et al. (1991), spiciferone C was compared with other spiciferone derivatives for their phytotoxic effects. This study provided comparative insights into the varying degrees of toxicity of these compounds (Nakajima, Hamasaki, Kohno, & Kimura, 1991).
特性
CAS番号 |
137181-63-6 |
|---|---|
製品名 |
Spiciferone C |
分子式 |
C14H16O4 |
分子量 |
248.278 |
IUPAC名 |
8-ethyl-3-(hydroxymethyl)-2,8-dimethylchromene-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-14(3)11(16)6-5-9-12(17)10(7-15)8(2)18-13(9)14/h5-6,15H,4,7H2,1-3H3 |
InChIキー |
JUWRYWAZYBSNCI-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CC2=C1OC(=C(C2=O)CO)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



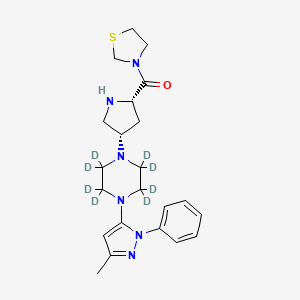

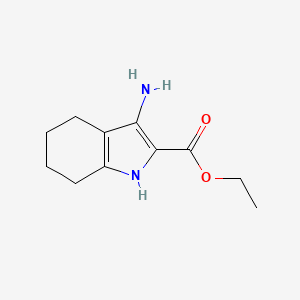
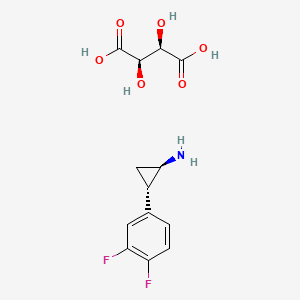
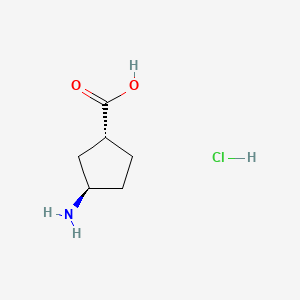
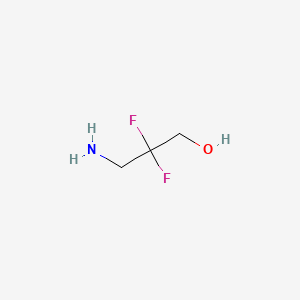

![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)
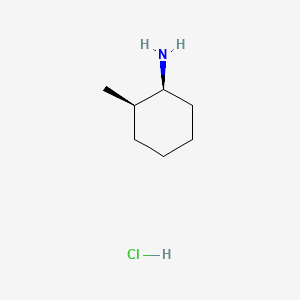
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)
